molecular formula C9H15N3 B2722920 4-(1-Methyl-1H-imidazol-2-yl)piperidine CAS No. 1084976-68-0

4-(1-Methyl-1H-imidazol-2-yl)piperidine

Cat. No.: B2722920
CAS No.: 1084976-68-0
M. Wt: 165.24
InChI Key: RBCWEOIVHCTFFN-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-imidazol-2-yl)piperidine is a heterocyclic compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the piperidine ring is a six-membered ring containing one nitrogen atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which can then be further functionalized to introduce the piperidine ring . The reaction conditions often involve the use of nickel catalysts and mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for 4-(1-Methyl-1H-imidazol-2-yl)piperidine are not extensively documented in the literature. the general approach would likely involve scalable synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-imidazol-2-yl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.

    Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings, leading to a wide range of derivatives .

Scientific Research Applications

4-(1-Methyl-1H-imidazol-2-yl)piperidine has several scientific research applications:

Comparison with Similar Compounds

4-(1-Methyl-1H-imidazol-2-yl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of both imidazole and piperidine rings, which allows it to interact with a wider range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

4-(1-methylimidazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h6-8,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCWEOIVHCTFFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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